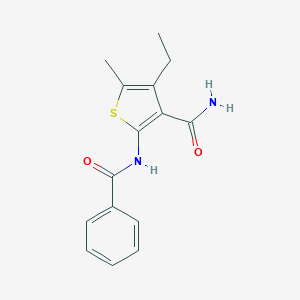
2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as BET, which stands for Bromodomain and Extra-Terminal domain inhibitor. BET inhibitors have been shown to have a significant impact on gene expression, making them a promising tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of BET inhibitors involves their ability to bind to bromodomain and extra-terminal (BET) proteins. These proteins are involved in the regulation of gene expression, and BET inhibitors have been shown to disrupt this process by preventing the binding of BET proteins to chromatin. This disruption leads to changes in gene expression that can have a significant impact on various biological processes.
Biochemical and Physiological Effects:
BET inhibitors have been shown to have a wide range of biochemical and physiological effects. These effects include changes in gene expression, alterations in cellular signaling pathways, and changes in cell cycle progression. BET inhibitors have also been shown to have anti-inflammatory effects, making them a potential tool for treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BET inhibitors in lab experiments is their ability to selectively target specific genes and cellular processes. This specificity makes them a valuable tool for investigating various biological processes. However, there are also limitations to the use of BET inhibitors in lab experiments. These limitations include the potential for off-target effects and the need for specialized equipment and expertise to synthesize and use these compounds.
Direcciones Futuras
There are many potential future directions for research involving BET inhibitors. One promising area of research involves the development of new cancer therapies that target specific genes and cellular processes. BET inhibitors may also have potential applications in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BET inhibitors and their potential side effects.
Métodos De Síntesis
The synthesis of 2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide involves a multi-step process that requires specialized equipment and expertise. This process typically involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with ethylamine and benzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
BET inhibitors have been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BET inhibitors in cancer treatment. BET inhibitors have been shown to have a significant impact on the expression of genes involved in cancer progression, making them a potential tool for developing new cancer therapies.
Propiedades
Nombre del producto |
2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C15H16N2O2S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2-benzamido-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19) |
Clave InChI |
QJEPWZZXHQUWGZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)
![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)
![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)

![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)

![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)